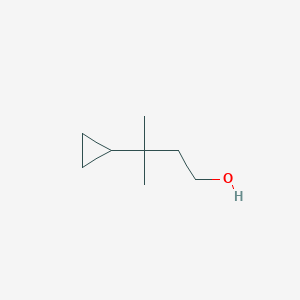

3-Cyclopropyl-3-methylbutan-1-ol

Vue d'ensemble

Description

3-Cyclopropyl-3-methylbutan-1-ol is an organic compound with the CAS number 1219087-95-2 . It has a molecular weight of 128.21 . It is a liquid at room temperature .

Physical And Chemical Properties Analysis

3-Cyclopropyl-3-methylbutan-1-ol is a liquid at room temperature . It has a molecular weight of 128.21 .Applications De Recherche Scientifique

Understanding Reactivity of Unsaturated Alcohols

Studies have investigated the reactivity of unsaturated alcohols with C=C double bonds in specific positions. While not directly related to 3-methylbutan-1-ol, similar unsaturated alcohols like prenol and isoprenol have been explored . These findings contribute to our understanding of chemical reactivity.

Biological Receptors and Olfactory Perception

Interestingly, 3-methylbutan-1-ol interacts with olfactory receptors in humans and other animals. These receptors play a crucial role in detecting scents. While the specific receptor for this compound is OR2J3, its exact function remains an area of ongoing research .

Mécanisme D'action

Target of Action

It’s structurally similar to 3-methylbutan-1-ol (also known as isoamyl alcohol), which has been reported to interact with renin . Renin is an enzyme that participates in the body’s renin-angiotensin system (RAS) that mediates extracellular volume (i.e., that of the blood plasma, lymph and interstitial fluid), and arterial vasoconstriction. Thus, it indirectly influences blood pressure.

Mode of Action

Similar compounds like 3-methylbutan-1-ol are known to undergo oxidation to form carboxylic acids . This process involves the conversion of the alcohol group (-OH) to a carbonyl group (=O), resulting in a change in the compound’s reactivity and interactions with its targets.

Biochemical Pathways

It’s structurally similar to 3-methylbutan-1-ol, which is known to be involved in the production of biofuels . It undergoes initial low-temperature oxidation chemistry, which could potentially affect various metabolic pathways.

Pharmacokinetics

The structurally similar compound, 3-methylbutan-1-ol, has been reported to have certain pharmacokinetic properties . . These properties can significantly impact the bioavailability of the compound.

Result of Action

The oxidation of similar compounds like 3-methylbutan-1-ol results in the formation of carboxylic acids . This transformation can lead to changes in the compound’s reactivity and interactions with its targets, potentially affecting cellular processes.

Action Environment

For instance, the oxidation of 3-Methylbutan-1-ol, a similar compound, is known to occur at low temperatures .

Propriétés

IUPAC Name |

3-cyclopropyl-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2,5-6-9)7-3-4-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNWKXRNTVNODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid](/img/structure/B2387310.png)

![1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B2387313.png)

![N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2387317.png)

![(E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2387319.png)

![[2-(Ethoxymethyl)phenyl]methanamine](/img/structure/B2387320.png)

![2,6-Difluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2387321.png)